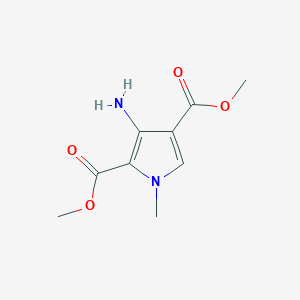
1H-Pyrrole-2,4-dicarboxylic acid, 3-amino-1-methyl-, 2,4-dimethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole-2,4-dicarboxylic acid, 3-amino-1-methyl-, 2,4-dimethyl ester is a synthetic organic compound with the molecular formula C9H12N2O4 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-2,4-dicarboxylic acid, 3-amino-1-methyl-, 2,4-dimethyl ester typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by functionalization at specific positions to introduce the amino and ester groups.
Pyrrole Ring Formation: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine under acidic conditions.
Functionalization: The introduction of the amino group at the 3-position and the ester groups at the 2 and 4 positions can be achieved through selective nitration, reduction, and esterification reactions. For instance, nitration of the pyrrole ring followed by reduction can introduce the amino group, while esterification can be performed using alcohols in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the employment of more efficient catalysts and solvents to minimize waste and reduce costs.
化学反应分析
Types of Reactions
1H-Pyrrole-2,4-dicarboxylic acid, 3-amino-1-methyl-, 2,4-dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting ester groups to alcohols or reducing the amino group to an amine.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, allowing for further functionalization. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of Lewis acids like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
1H-Pyrrole-2,4-dicarboxylic acid, 3-amino-1-methyl-, 2,4-dimethyl ester has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of polymers and materials with unique properties, such as enhanced thermal stability and conductivity.
作用机制
The mechanism by which 1H-Pyrrole-2,4-dicarboxylic acid, 3-amino-1-methyl-, 2,4-dimethyl ester exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access and inhibiting enzyme activity.
Receptor Modulation: Interacting with cell surface or intracellular receptors, altering signal transduction pathways.
相似化合物的比较
1H-Pyrrole-2,4-dicarboxylic acid, 3-amino-1-methyl-, 2,4-dimethyl ester can be compared with other pyrrole derivatives, such as:
1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester: Similar in structure but with different ester groups, leading to variations in reactivity and applications.
1H-Pyrrole-1,3-dicarboxylic acid, 4-amino-2,5-dihydro-, 1-(1,1-dimethylethyl) 3-ethyl ester:
The uniqueness of this compound lies in its specific functionalization, which imparts unique properties and reactivity, making it valuable for targeted applications in various fields.
属性
IUPAC Name |
dimethyl 3-amino-1-methylpyrrole-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-11-4-5(8(12)14-2)6(10)7(11)9(13)15-3/h4H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDVKRFZVNMQMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=C1C(=O)OC)N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
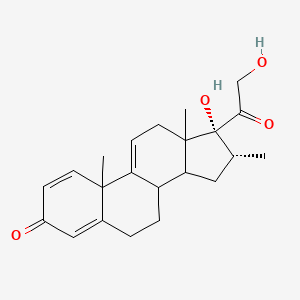
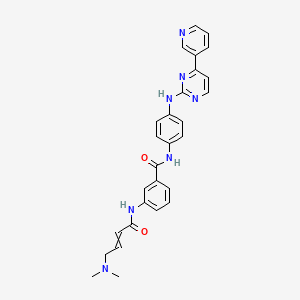
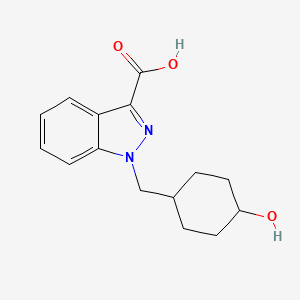
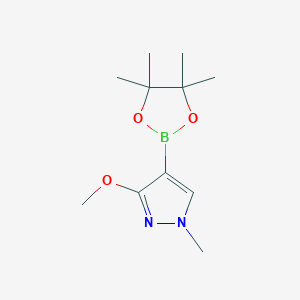
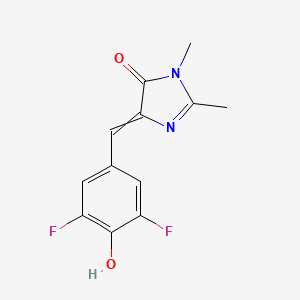
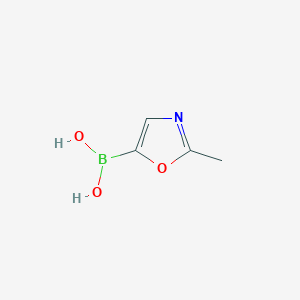
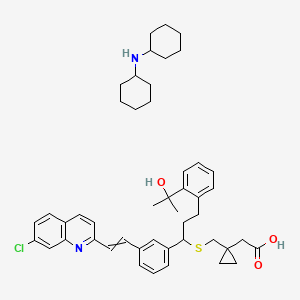
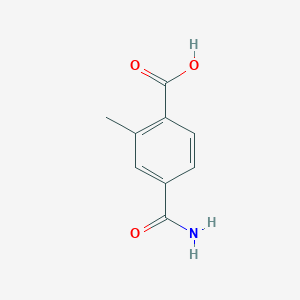
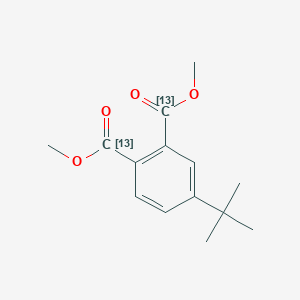

![(1S,3R,6S,8R,11S,13R,16R,18R,21S,23R,26S,28S,31S,33R,36R,38R,40R,42R,44R,46R,48S)-5,10,15,20,25,35-hexakis(hydroxymethyl)-44,49-bis(2-hydroxypropoxy)-30-(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,45,46,47,48-dodecol](/img/structure/B8056646.png)
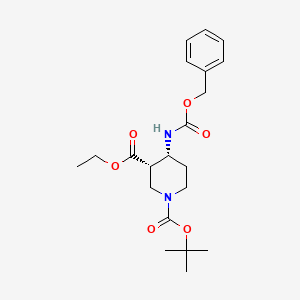
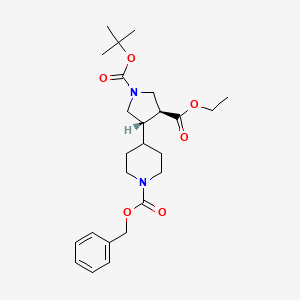
![(2S,4R)-N-[(1S)-2-hydroxy-1-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B8056658.png)
